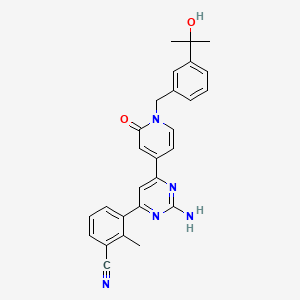
Fluorescein-diisobutyrate-6-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of fluorescein-diisobutyrate-6-amide involves the reaction of fluorescein with diisobutyric anhydride in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Fluorescein-diisobutyrate-6-amide undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluorescein-diisobutyrate-6-amide has a wide range of scientific research applications:
Mechanism of Action
Fluorescein-diisobutyrate-6-amide exerts its effects by inducing ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation . The compound targets cellular pathways involved in lipid metabolism and oxidative stress, leading to the accumulation of lipid peroxides and subsequent cell death . This mechanism is distinct from other forms of cell death, such as apoptosis, and offers unique therapeutic potential .
Comparison with Similar Compounds
Fluorescein-diisobutyrate-6-amide can be compared with other ferroptosis inducers, such as erastin and RSL3 . While all these compounds induce ferroptosis, this compound is unique in its structure and specific applications in bioimaging and diagnostics . Similar compounds include:
This compound stands out due to its dual role as a fluorescent probe and a ferroptosis inducer, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C62H61ClN6O16 |
|---|---|
Molecular Weight |
1181.6 g/mol |
IUPAC Name |
methyl (1S,3R)-1-[4-[[1-[2-[2-[2-[2-[[3',6'-bis(2-methylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxycarbonyl]phenyl]-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C62H61ClN6O16/c1-35(2)57(72)82-41-15-18-46-51(29-41)84-52-30-42(83-58(73)36(3)4)16-19-47(52)62(46)48-28-39(14-17-44(48)60(75)85-62)56(71)64-20-22-78-24-26-80-27-25-79-23-21-68-33-40(66-67-68)34-81-59(74)38-12-10-37(11-13-38)55-54-45(43-8-6-7-9-49(43)65-54)31-50(61(76)77-5)69(55)53(70)32-63/h6-19,28-30,33,35-36,50,55,65H,20-27,31-32,34H2,1-5H3,(H,64,71)/t50-,55+/m1/s1 |
InChI Key |
CWRBSSPFNWQQHF-AGBIJSFVSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)[C@H]8C9=C(C[C@@H](N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3 |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)C8C9=C(CC(N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





pyrimidine-2,4-dione](/img/structure/B12398814.png)





![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
